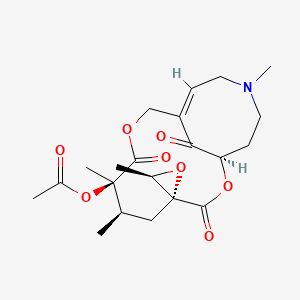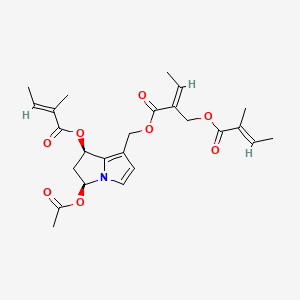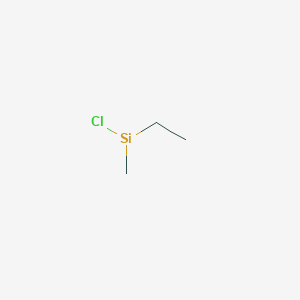
Methylethylchlorosilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylethylchlorosilane is an organosilicon compound with the chemical formula C3H9ClSi It is a member of the silane family, which consists of silicon atoms bonded to hydrogen and/or organic groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methylethylchlorosilane can be synthesized through several methods. One common approach involves the reaction of chloroethane with methylsilane in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of silane, chloroethylmethyl- often involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to maintain optimal conditions, and the product is purified through distillation or other separation techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Methylethylchlorosilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction typically occurs at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like alcohols or amines can be used to replace the chlorine atom. The reaction is often carried out in the presence of a base to neutralize the by-products.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Alkoxy or amino-substituted silanes.
Aplicaciones Científicas De Investigación
Methylethylchlorosilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound is utilized in the modification of biomolecules and surfaces for biological studies.
Industry: this compound is used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mecanismo De Acción
The mechanism by which silane, chloroethylmethyl- exerts its effects involves the formation of covalent bonds with other molecules. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparación Con Compuestos Similares
Similar Compounds
Silane, dichloro(chloromethyl)methyl-: This compound has two chlorine atoms and one methyl group attached to the silicon atom, making it more reactive in substitution reactions.
Silane, chloromethyl, methyl, dimethoxy-: This compound has two methoxy groups, which make it more suitable for applications requiring hydrolysis and condensation reactions.
Uniqueness
Methylethylchlorosilane is unique due to its specific combination of a chloroethyl group and a methyl group attached to the silicon atom. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in different fields.
Propiedades
Número CAS |
6374-21-6 |
|---|---|
Fórmula molecular |
C3H8ClSi |
Peso molecular |
107.63 g/mol |
InChI |
InChI=1S/C3H8ClSi/c1-3-5(2)4/h3H2,1-2H3 |
Clave InChI |
ZUKYLGDWMRLIKI-UHFFFAOYSA-N |
SMILES |
CC[Si](C)Cl |
SMILES canónico |
CC[Si](C)Cl |
| 6374-21-6 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6,14,15-DIBENZO-4,7,13,16,21,24-HEXAOXA-1,10-DIAZABICYCLO[8.8.8]HEXACOSANE](/img/structure/B1609246.png)
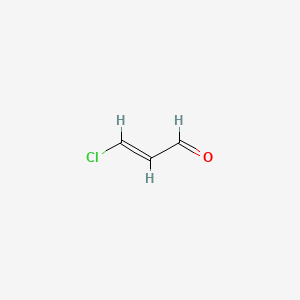
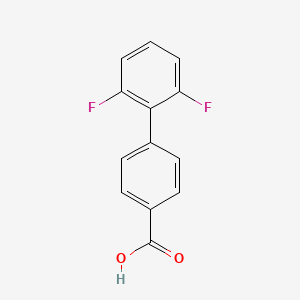
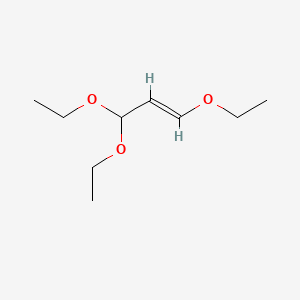
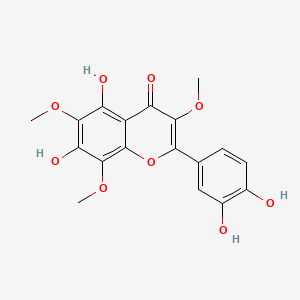
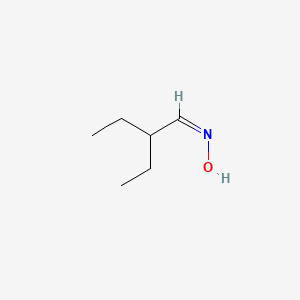

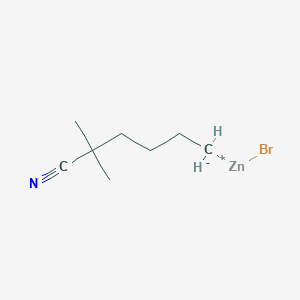
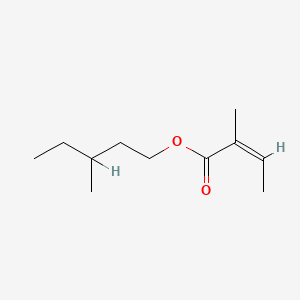
![[(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-3-methyl-2-[1-[(E)-2-methylbut-2-enoyl]oxyethyl]butanoate](/img/structure/B1609263.png)
